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Compound of Interest

Compound Name: Tartaric anhydride

Cat. No.: B14155507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of tartaric

acid derivatives as chiral stationary phases (CSPs) in High-Performance Liquid

Chromatography (HPLC). Tartaric acid, a readily available and inexpensive chiral building

block, serves as a versatile scaffold for the synthesis of a variety of effective chiral selectors for

the enantioseparation of racemic compounds, particularly pharmaceuticals.

Introduction to Tartaric Acid-Derived Chiral
Stationary Phases
Tartaric acid and its derivatives have long been employed in chiral separations, acting as chiral

resolving agents, chiral mobile phase additives, and, most importantly, as chiral selectors in

CSPs. The presence of two stereogenic centers and various functional groups (hydroxyl and

carboxyl groups) in the tartaric acid backbone allows for a multitude of interactions, including

hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for chiral

recognition.

The most common approach involves the synthesis of tartaric acid amides or esters, which are

then covalently bonded to a solid support, typically silica gel. The nature of the substituents on

the amide or ester functionalities can be tailored to enhance the enantioselectivity for specific

classes of analytes.
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Synthesis of Tartaric Acid-Derived Chiral Stationary
Phases
This section details the synthesis of a tartaramide-based chiral stationary phase, a widely used

type of tartaric acid-derived CSP.

Synthesis of (2R,3R)-N,N'-Di(p-tolyl)-tartaramide Chiral
Selector
Protocol:

Activation of Tartaric Acid: In a round-bottom flask, dissolve (2R,3R)-tartaric acid (1

equivalent) in dry tetrahydrofuran (THF). Add thionyl chloride (2.2 equivalents) dropwise at 0

°C. Allow the mixture to warm to room temperature and stir for 2 hours. The solvent and

excess thionyl chloride are then removed under reduced pressure to yield tartaryl chloride.

Amidation: Dissolve the freshly prepared tartaryl chloride in dry THF. To this solution, add p-

toluidine (2.5 equivalents) and triethylamine (3 equivalents) dissolved in dry THF dropwise at

0 °C. The reaction mixture is stirred at room temperature for 24 hours.

Work-up and Purification: After the reaction is complete, the solvent is evaporated. The

residue is redissolved in ethyl acetate and washed successively with 1M HCl, saturated

sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium

sulfate and concentrated under reduced pressure. The crude product is purified by column

chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure

(2R,3R)-N,N'-Di(p-tolyl)-tartaramide.

Immobilization of the Chiral Selector onto Silica Gel
Protocol:

Silica Activation: Activate silica gel (5 µm, 100 Å) by heating at 150 °C under vacuum for 12

hours.

Silanization: Suspend the activated silica gel in dry toluene. Add 3-

aminopropyltriethoxysilane (APTES) and reflux the mixture for 24 hours under a nitrogen
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atmosphere. The aminopropyl-functionalized silica is then filtered, washed with toluene,

methanol, and diethyl ether, and dried under vacuum.

Coupling of Chiral Selector: The synthesized tartaramide chiral selector possesses carboxyl

groups that can be activated for coupling. Dissolve the tartaramide in dry dimethylformamide

(DMF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-

1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and an activator like

N-hydroxysuccinimide (NHS). Stir the mixture for 1 hour at room temperature.

Immobilization Reaction: Add the aminopropyl-functionalized silica to the activated chiral

selector solution. The suspension is stirred at 60 °C for 48 hours.

Washing and End-capping: The resulting CSP is filtered and washed extensively with DMF,

methanol, THF, and diethyl ether to remove any unreacted material. To block any remaining

free amino groups, the CSP is treated with a solution of acetic anhydride and pyridine in

THF. Finally, the CSP is washed again and dried under vacuum.

HPLC Column Packing Protocol
A well-packed column is essential for achieving high efficiency and reproducible separations.

The slurry packing method is recommended for preparing analytical HPLC columns with the

synthesized tartaric acid-derived CSP.

Protocol:

Slurry Preparation: Weigh the required amount of the synthesized CSP for the desired

column dimensions. Prepare a slurry by suspending the CSP in a suitable solvent (e.g.,

isopropanol or a mixture of isopropanol and methanol). The slurry concentration should be

approximately 10% (w/v). Sonicate the slurry for 15-20 minutes to ensure a homogeneous

dispersion and to remove any trapped air bubbles.

Column Preparation: Clean the HPLC column tubing and frits thoroughly. Install the bottom

frit and end fitting onto the column.

Packing Procedure:

Mount the column vertically on a stable stand.
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Use a high-pressure slurry packing pump. Fill the slurry reservoir with the prepared CSP

slurry.

Connect the reservoir to the top of the column.

Start the pump at a low flow rate and gradually increase to the desired packing pressure.

The packing pressure will depend on the particle size of the silica and the column

dimensions but is typically in the range of 4000-6000 psi for 5 µm particles.

Pump a volume of the packing solvent that is at least five times the column volume

through the column to ensure a stable and densely packed bed.

Column Equilibration and Testing: After packing, disconnect the column from the packing

pump and install the top frit and end fitting. Equilibrate the column with the desired mobile

phase until a stable baseline is achieved. The column performance should be evaluated by

determining the number of theoretical plates (N) and the asymmetry factor (As) using a

suitable test compound.

Applications in Enantioselective Chromatography
Tartaric acid-derived CSPs have demonstrated broad applicability in the enantioseparation of

various classes of pharmaceutical compounds.

Enantioseparation of Profens
Non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class are a prime example of

where enantioselective separation is critical, as the (S)-enantiomer is typically the active

therapeutic agent.

Table 1: Enantioseparation of Profens on a Tartaramide-Based CSP
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Analyte

Mobile
Phase
(Hexane:I
sopropan
ol:TFA)

Flow Rate
(mL/min)

k'1 k'2 α Rs

Ibuprofen 95:5:0.1 1.0 2.15 2.58 1.20 2.10

Naproxen 90:10:0.1 1.0 3.42 4.31 1.26 2.85

Ketoprofen 85:15:0.1 1.0 2.88 3.74 1.30 3.10

Flurbiprofe

n
92:8:0.1 1.0 2.54 3.10 1.22 2.35

Column: (2R,3R)-N,N'-Di(p-tolyl)-tartaramide CSP (150 x 4.6 mm, 5 µm)

Temperature: 25 °C

Detection: UV at 254 nm

TFA: Trifluoroacetic acid

Enantioseparation of β-Blockers
The enantiomers of β-blockers often exhibit different pharmacological and toxicological profiles,

making their separation essential.

Table 2: Enantioseparation of β-Blockers on a Tartaric Acid Ester-Based CSP
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Analyte

Mobile
Phase
(Hexane:
Ethanol:D
EA)

Flow Rate
(mL/min)

k'1 k'2 α Rs

Propranolol 80:20:0.1 0.8 4.12 5.23 1.27 3.20

Metoprolol 70:30:0.1 1.0 3.56 4.63 1.30 3.55

Atenolol 60:40:0.1 1.0 2.98 3.99 1.34 3.80

Pindolol 85:15:0.1 0.8 3.88 4.97 1.28 3.35

Column: Diethyl (2R,3R)-O,O'-dibenzoyltartrate CSP (250 x 4.6 mm, 5 µm)

Temperature: 25 °C

Detection: UV at 230 nm

DEA: Diethylamine

Enantioseparation of Amino Acid Derivatives
The separation of amino acid enantiomers is crucial in various fields, including food science,

biochemistry, and pharmaceutical analysis.

Table 3: Enantioseparation of N-Protected Amino Acid Esters on a Tartaramide-Based CSP
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Analyte
(N-CBZ-
Amino
Acid
Methyl
Ester)

Mobile
Phase
(Hexane:I
sopropan
ol)

Flow Rate
(mL/min)

k'1 k'2 α Rs

Alanine 90:10 1.0 2.55 3.11 1.22 2.40

Valine 90:10 1.0 2.89 3.64 1.26 2.90

Leucine 85:15 1.0 3.12 4.06 1.30 3.45

Phenylalan

ine
80:20 1.0 4.21 5.56 1.32 3.90

Column: (2R,3R)-N,N'-Di(cyclohexyl)-tartaramide CSP (150 x 4.6 mm, 5 µm)

Temperature: 25 °C

Detection: UV at 260 nm

CBZ: Carboxybenzyl
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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